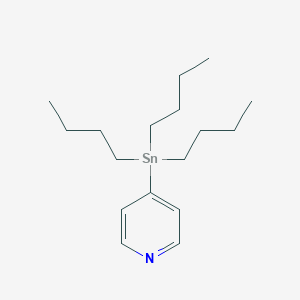

4-(Tributylstannyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

tributyl(pyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPXPMBVGDXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371985 | |

| Record name | 4-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124252-41-1 | |

| Record name | 4-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Tri-n-butylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tributylstannyl Pyridine and Analogues

Direct Stannylation Approaches

Direct stannylation methods focus on the formation of a carbon-tin bond at the 4-position of the pyridine (B92270) ring in a single key step. These approaches often leverage the reactivity of organometallic intermediates.

Lithiation-Mediated Stannylation of Pyridine Derivatives

A prominent method for the synthesis of 4-(tributylstannyl)pyridine involves a lithiation-mediated pathway. This strategy relies on the initial deprotonation of a pyridine derivative to form a highly reactive lithiated intermediate, which is then quenched with a tributyltin electrophile.

The regioselective deprotonation of the pyridine ring at the 4-position is a critical step. The kinetic acidity of pyridine protons follows the order C4 > C3 > C2. researchgate.net This inherent reactivity allows for selective lithiation at the 4-position under specific conditions. Bases like lithium diisopropylamide (LDA) are commonly employed for this purpose. For instance, the treatment of 3-chloropyridine (B48278) with LDA in tetrahydrofuran (B95107) (THF) at -78 °C results in the regioselective lithiation at the C-4 position, yielding 3-chloro-4-lithiopyridine. researchgate.net Similarly, direct lithiation of various dichloropyridines with LDA can lead to regioselective formation of lithiated pyridines. znaturforsch.com The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

Once the 4-lithiopyridine (B8661376) intermediate is generated, it is reacted with a suitable electrophile, typically a tributyltin halide such as tributyltin chloride. prepchem.com The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom, displacing the halide and forming the desired carbon-tin bond. This reaction is generally efficient and provides a direct route to this compound and its derivatives. For example, the reaction of 4-lithiopyridine with tributyltin chloride yields this compound. This methodology has been successfully applied to synthesize analogues like 2,6-dimethyl-4-(tributylstannyl)pyridine (B8138239) from 4-bromo-2,6-lutidine via lithiation with n-butyllithium followed by quenching with tributyltin chloride. prepchem.com

Catalytic Hydrostannylation and Related Methods

Catalytic hydrostannylation offers an alternative route to stannylated pyridines. This method involves the addition of a tin hydride, such as tributyltin hydride, across a carbon-carbon multiple bond or a carbon-heteroatom bond, catalyzed by a transition metal complex, often palladium-based. researchgate.net While less common for the direct synthesis from unsubstituted pyridine, hydrostannylation of appropriately substituted pyridine precursors can be a viable strategy. For instance, the palladium-catalyzed hydrostannylation of alkynylpyridines can provide access to vinylstannylpyridines, which can be further manipulated. The regioselectivity of the hydrostannylation is a key consideration and can be influenced by the choice of catalyst and reaction conditions.

Precursor-Based Synthesis Strategies

An alternative to direct stannylation involves the synthesis of this compound from a pyridine ring that already bears a suitable leaving group at the 4-position. This approach offers flexibility in the choice of starting materials.

Conversion of Halopyridines to Stannylpyridines

A widely used precursor-based method is the conversion of halopyridines, particularly 4-halopyridines, to their corresponding stannyl (B1234572) derivatives. This transformation is typically achieved through a halogen-metal exchange reaction followed by quenching with a tributyltin halide, or via a palladium-catalyzed Stille coupling reaction.

The halogen-metal exchange route often employs an organolithium reagent, such as n-butyllithium or tert-butyllithium, to replace the halogen atom with a lithium atom. The resulting 4-lithiopyridine is then reacted with tributyltin chloride, as described in section 2.1.1.2. This method is particularly effective for iodo- and bromopyridines. For example, the synthesis of 2,6-dimethyl-4-(tributylstannyl)pyridine from 4-bromo-2,6-lutidine is a classic example of this strategy. prepchem.com

Alternatively, palladium-catalyzed cross-coupling reactions, specifically the Stille reaction, can be employed. nih.gov In this approach, a halopyridine is coupled with a hexaalkylditin reagent, such as hexabutylditin, in the presence of a palladium catalyst. rug.nl This method is advantageous as it often proceeds under milder conditions and with a broader substrate scope compared to the halogen-metal exchange pathway. The choice between these two methods often depends on the specific substrate and the desired reaction conditions.

Palladium-Catalyzed Coupling Reactions for C-Sn Bond Formation

The formation of the carbon-tin (C-Sn) bond in this compound and its derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions. orgsyn.org A prevalent method involves the reaction of a halo-substituted pyridine with an organotin reagent. For instance, the Stille coupling reaction utilizes an organic halide and an organostannane in the presence of a palladium catalyst to create a new C-C bond. smolecule.com

Another effective strategy is the palladium-catalyzed stannylation of a halopyridine. This involves reacting a compound like 2-chloro-3-fluoro-5-halopyridine with a stannyl source such as bis(tributyltin) or tributylstannyl chloride. This method is valued for its relatively mild reaction conditions and tolerance of various functional groups.

The synthesis of 2,6-bis(tributylstannyl)pyridine (B178287) can be accomplished by reacting 2,6-dibromopyridine (B144722) with n-butyllithium followed by tributyltin chloride in THF at low temperatures. cdnsciencepub.com Similarly, the in situ preparation of 6-tributylstannyl-2,2'-bipyridines involves the reaction of the corresponding 6-bromo-2,2'-bipyridine (B106941) with n-butyllithium and then tributyltin chloride. cdnsciencepub.com

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, Base

The efficiency and yield of these synthetic methods are highly dependent on the optimization of reaction conditions, including temperature, solvent, catalyst, and the presence of a base.

Temperature: Elevated temperatures are often necessary to drive the coupling reactions to completion. For example, the synthesis of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, which can involve organotin intermediates, is conducted at 100°C. nih.gov Similarly, some palladium-catalyzed couplings are carried out at temperatures ranging from 90°C to 100°C. cdnsciencepub.comchim.it However, certain preparations, like the formation of 2,6-bis(tributylstannyl)pyridine, require very low temperatures, such as below -90°C, during the initial lithiation step. cdnsciencepub.com

Solvent: The choice of solvent is crucial. Anhydrous and degassed solvents are standard to prevent unwanted side reactions. Tetrahydrofuran (THF) is commonly used for reactions involving organolithium reagents at low temperatures. cdnsciencepub.com Toluene (B28343) and 1,4-dioxane (B91453) are frequently employed as solvents in palladium-catalyzed stannylation and Stille coupling reactions. frontiersin.org Dichloromethane (DCM) and dimethylformamide (DMF) are also utilized in various synthetic procedures. nih.govchim.it

Catalyst: Palladium complexes are the catalysts of choice for C-Sn bond formation. Commonly used catalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd(PPh₃)₂Cl₂, and dendrimer-encapsulated Pd nanoparticles. cdnsciencepub.comfrontiersin.org The selection of the catalyst and its ligands can significantly influence the reaction's success. For instance, in the synthesis of N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine, a combination of Pd(OAc)₂ and PPh₃ is used. frontiersin.org

Base: Bases are often required, particularly in reactions that generate acidic byproducts. In the synthesis of 4-(tributylstannyl)pyridazine, a related compound, a base like sodium hydride or potassium tert-butoxide is used. For some palladium-catalyzed reactions, anhydrous potassium carbonate (K₂CO₃) is employed. nih.gov

Synthesis of Substituted this compound Analogues

The synthetic methodologies described above can be adapted to produce a variety of substituted this compound analogues, which serve as versatile building blocks in organic synthesis.

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine

The synthesis of N,N-dimethyl-2-(tributylstannyl)pyridin-4-amine has been reported through a procedure adapted from Cuperly et al. (2002). frontiersin.org This method involves the reaction of N,N-dimethylpyridin-4-amine with a tributylstannylating agent. A detailed procedure involves dissolving 2-(dimethylamino)ethanol in hexane (B92381) under a nitrogen atmosphere, cooling to -5°C, and then adding BuLi dropwise. frontiersin.org This mixture is then reacted with the appropriate electrophile. frontiersin.org This compound is a valuable intermediate, for example, in the synthesis of N,N-dimethyl-4'-(trifluoromethyl)-[2,2'-bipyridin]-4-amine, where it is reacted with 2-bromo-4-(trifluoromethyl)pyridine (B130479) in toluene. nih.govfrontiersin.org

4-Methyl-2-(tributylstannyl)pyridine

4-Methyl-2-(tributylstannyl)pyridine is a commercially available reagent used in the preparation of iridium complexes for applications such as blue phosphorescent organic light-emitting diodes. sigmaaldrich.comchemdad.com A related compound, 2,6-dimethyl-4-(tributylstannyl)pyridine, can be synthesized by reacting 4-bromo-2,6-lutidine with n-butyllithium in diethyl ether at -60°C, followed by the addition of tributyltin chloride, yielding the product in high purity. prepchem.com

Chloro- and Fluoro-Substituted Pyridine Analogues

The synthesis of halogen-substituted pyridine analogues is of significant interest for further functionalization.

Chloro-Substituted Analogues: 4-Chloro-2-(tributylstannyl)pyridine can be synthesized by reacting a chlorinated pyridine derivative, such as 4-chloropyridine, with a tributyltin reagent like tributyltin hydride or chloride in the presence of a strong base like lithium diisopropylamide (LDA) under inert conditions. smolecule.com Palladium-catalyzed cross-coupling reactions are also a viable route. smolecule.com The presence of the electron-withdrawing chlorine atom can enhance the stability of the C-Sn bond. smolecule.com

Fluoro-Substituted Analogues: The synthesis of fluoro-substituted analogues, such as 2-chloro-3-fluoro-5-(tributylstannyl)pyridine, can be achieved through palladium-catalyzed stannylation of a corresponding dihalopyridine. For example, reacting 2-chloro-3-fluoro-5-iodopyridine (B127555) with bis(tributyltin) in the presence of a palladium catalyst like Pd(PPh₃)₄ in a solvent such as toluene or dioxane can yield the desired product. The development of synthetic routes to fluorinated purine (B94841) nucleosides has also utilized tributylstannyl intermediates in Stille cross-coupling reactions. beilstein-journals.org

Table of Synthetic Conditions for this compound and Analogues

| Compound | Starting Material(s) | Catalyst/Reagents | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 2,6-Dimethyl-4-(tributylstannyl)pyridine | 4-Bromo-2,6-lutidine, n-Butyllithium, Tributyltin chloride | - | Diethyl ether | -60°C to 20°C | 99.7% | prepchem.com |

| N,N-Dimethyl-4'-(trifluoromethyl)-[2,2'-bipyridin]-4-amine | N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine, 2-Bromo-4-(trifluoromethyl)pyridine | Pd(OAc)₂, PPh₃, LiI, CuI | Toluene | Reflux | 70% | nih.govfrontiersin.org |

| 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | 2-Bromo-4-(trifluoromethyl)pyridine | Pd(OAc)₂, TBAI, K₂CO₃, i-PrOH | DMF | 100°C | 80% | nih.gov |

| 6-Tributylstannyl-2,2'-bipyridines (in situ) | 6-Bromo-2,2'-bipyridine, n-Butyllithium, Tributyltin chloride | - | THF | -90°C to -50°C | ~90% (estimated) | cdnsciencepub.com |

Cross Coupling Reactions Involving 4 Tributylstannyl Pyridine

Stille Coupling Reactions (Suzuki-Miyaura excluded)

The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic electrophile, such as a halide or a pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org First described in 1978, the reaction is noted for its tolerance of a wide array of functional groups, which makes it particularly effective for the synthesis of highly functionalized molecules. mdpi.comuwindsor.ca The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the electrophile to a Pd(0) species, transmetalation from the organostannane to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgwiley-vch.de

The palladium-catalyzed coupling of 4-(tributylstannyl)pyridine with various sp²-hybridized carbon electrophiles is a reliable method for synthesizing 4-arylpyridines and related structures, which are prevalent in pharmaceuticals and functional materials.

The coupling of this compound with aryl and heteroaryl halides is a fundamental application of the Stille reaction. This transformation allows for the direct formation of biaryl and heteroaryl-aryl structures. The reaction is typically catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). mdpi.compsu.edu While specific examples detailing the reaction of this compound are not extensively documented in the surveyed literature, the reactivity of closely related isomers and other heteroaryl stannanes provides insight into typical conditions and outcomes. For instance, the coupling of 2-(tributylstannyl)pyridine (B98309) with (4-bromophenyl)diphenylamine has been achieved in 75% yield using Pd(PPh₃)₄ as a catalyst over 24 hours. psu.edu Similarly, heteroaryl stannanes like 5-(tributylstannyl)thiazole (B32616) are used in Stille couplings with complex iodides. google.com Microwave irradiation has also been shown to accelerate these couplings, often leading to moderate to high yields in short reaction times. mdpi.com

The following table summarizes representative Stille coupling reactions of pyridylstannane isomers and other heteroaryl stannanes with various halides, illustrating the general scope of this reaction.

| Organostannane | Halide Partner | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Bis(tri-n-butylstannyl)pyridine | p-Bromoanisole | PdCl₂(PPh₃)₂ | THF | - | 67% | conicet.gov.ar |

| 2-(Tributylstannyl)pyridine | (4-Bromophenyl)diphenylamine | Pd(PPh₃)₄ | - | 24 h | 75% | psu.edu |

| 5-(Tributylstannyl)thiazole | 3-Iodo-5-cyclohexyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | PdCl₂(PPh₃)₂ | Toluene (B28343) | 110 °C, 16 h | 25% | google.com |

| 4-(Tributylstannyl)thiazole | 3-Iodo-5-cyclohexyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | PdCl₂(PPh₃)₂ | Toluene | 110 °C, 16 h | 25% | google.com |

Aryl triflates (Ar-OTf) serve as effective electrophiles in Stille couplings, with reactivity often comparable to that of aryl bromides. wikipedia.org This allows for the use of phenols as synthetic precursors, which can be converted to triflates and subsequently coupled. The reaction enables the formation of a C(sp²)-C(sp²) bond under standard palladium catalysis. While direct examples using this compound are not detailed in the available literature, the coupling of phenyl triflate with tributyl(ethynyl)stannane to yield ethynylbenzene in 85% demonstrates the viability of triflates as coupling partners in this chemistry. Highly substituted and complex aryl triflates have also been successfully coupled with various organostannanes, indicating the broad scope of this transformation. nih.govthieme-connect.com

The palladium-catalyzed coupling of organostannanes with acid chlorides, often referred to as the Stille-Kosugi reaction, is a direct and high-yielding method for the synthesis of ketones. nih.govlibretexts.org This reaction is of significant synthetic utility for preparing aryl-pyridyl ketones from this compound and an appropriate aroyl chloride. Mechanistic studies, including those by Stille on the coupling of benzoyl chloride with tributyl(phenyl)stannane, have been foundational to understanding the catalytic cycle. wiley-vch.de The reaction typically proceeds under mild conditions and tolerates a variety of functional groups on both coupling partners. nih.gov

Vinyl triflates are another class of pseudohalides that readily participate in Stille cross-coupling reactions, providing access to substituted pyridyl-alkenes. researchgate.net The reaction with organostannanes proceeds under palladium catalysis and has been applied in numerous synthetic contexts.

A particularly noteworthy application is the Stille reaction of 1,1-dibromo-1-alkenes. Research has shown that the reaction outcome with these substrates is highly dependent on the reaction conditions, specifically the choice of ligand and solvent. When the reaction is conducted in solvents like toluene or 1,4-dioxane (B91453) with tris(2-furyl)phosphine (TFP) as the ligand, a stereospecific mono-coupling occurs to produce (Z)-bromoalkenes in good to excellent yields. However, switching to a highly polar solvent such as N,N-dimethylformamide (DMF) can lead to the formation of internal alkynes, particularly when using less reactive stannanes or very electron-rich phosphine (B1218219) ligands. This tunable reactivity provides a versatile method for synthesizing either trisubstituted alkenes or internal alkynes from a common precursor.

The table below presents data on the reaction of 1,1-dibromo-2-phenyl-1-ethene with various organostannanes, illustrating the influence of reaction conditions on product distribution.

| Organostannane | Ligand | Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Tributyl(vinyl)stannane | Tris(2-furyl)phosphine (TFP) | Toluene | (Z)-1-Bromo-3-phenyl-1,3-butadiene | 90% | mit.edu |

| Tributyl(phenyl)stannane | Tris(2-furyl)phosphine (TFP) | Toluene | (Z)-α-Bromostilbene | 93% | mit.edu |

| Tributyl(phenyl)stannane | Triphenylphosphine (PPh₃) | DMF | Diphenylacetylene | 85% | mit.edu |

| Tributyl(2-furyl)stannane | Tris(4-methoxyphenyl)phosphine | DMF | 1-(2-Furyl)-2-phenylacetylene | 88% | mit.edu |

An important extension of the Stille reaction is the coupling of organostannanes with thiol esters to synthesize ketones. This transformation provides an alternative to the use of more reactive acid chlorides and can be performed under neutral conditions. Research by Liebeskind and Srogl detailed a method where the palladium-catalyzed coupling is mediated by stoichiometric amounts of a copper(I) salt, specifically copper(I) diphenylphosphinate. This protocol complements other ketone syntheses and expands the range of functional groups that can be tolerated in the coupling partners.

Mechanistic Investigations of Stille Cross-Coupling

The Stille reaction is a palladium-catalyzed chemical reaction that couples an organotin compound with an organic electrophile. wikipedia.org The mechanism has been studied extensively, providing a foundational understanding for many palladium-catalyzed cross-coupling processes. wikipedia.orgwiley-vch.de

Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycle of the Stille reaction involving this compound is generally accepted to proceed through three fundamental steps:

Oxidative Addition : The process begins with a catalytically active 14-electron Pd(0) species, which is often generated in situ from a Pd(II) precursor. wiley-vch.delibretexts.org This Pd(0) complex reacts with an organic electrophile (R-X, such as an aryl or vinyl halide), where the palladium center inserts itself into the carbon-halide bond. This step, known as oxidative addition, forms a 16-electron square planar Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation : This is often the rate-determining step in the cycle. wikipedia.org The organotin reagent, in this case, this compound, exchanges its pyridyl group with the halide on the Pd(II) complex. The precise mechanism of transmetalation can vary, potentially proceeding through an associative mechanism with a five-coordinate intermediate or a dissociative pathway. wiley-vch.de The result is a new Pd(II) intermediate where both organic partners (the pyridyl group and the R group from the electrophile) are attached to the palladium center. wikipedia.org The reactivity order for the transfer of the R group from the organostannane is generally alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. libretexts.org

Reductive Elimination : In the final step, the two organic groups on the palladium intermediate couple, forming a new carbon-carbon bond and the desired product (4-R-pyridine). wikipedia.orgethz.ch The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the two organic fragments must be positioned cis (adjacent) to each other on the palladium center. If they are trans, a trans-to-cis isomerization must occur first. wiley-vch.de

Influence of Cocatalysts (e.g., Copper Salts)

The rate and efficiency of the Stille reaction can be significantly enhanced by the use of additives, most notably copper(I) salts like copper(I) iodide (CuI). wikipedia.org This rate acceleration, sometimes by a factor of more than 1000, is often referred to as the "copper effect". wikipedia.orgresearchgate.net The influence of copper cocatalysts is thought to occur through several mechanisms depending on the reaction conditions:

Transmetalation via Organocuprate : In polar solvents, it is theorized that the copper(I) salt can undergo transmetalation with the organostannane first. wikipedia.org This forms a more reactive organocopper intermediate, which then transmetalates with the palladium complex. researchgate.netorganic-chemistry.org

Ligand Scavenging : In ethereal (less polar) solvents, copper(I) salts can act as scavengers for phosphine ligands. wikipedia.orgorganic-chemistry.org By sequestering free phosphine ligands from the solution, the copper cocatalyst prevents the formation of coordinatively saturated, less reactive palladium species, thereby activating the catalyst and accelerating the reaction. researchgate.net

Synergistic Effects with Other Additives : The combination of copper(I) iodide and cesium fluoride (B91410) (CsF) has been shown to have a powerful synergistic effect, promoting the coupling of sterically hindered or electronically challenging substrates. organic-chemistry.org The fluoride ions can also act as scavengers for the tributyltin halide byproducts, simplifying purification. wikipedia.org

The choice of copper salt and solvent system is crucial for optimizing the reaction. Studies have shown that combinations like Pd(PPh₃)₄/CuI/CsF in DMF are effective for aryl iodides, while different catalytic systems may be needed for less reactive aryl bromides. organic-chemistry.org

Stereochemical Outcomes and Configurational Stability

The Stille cross-coupling reaction is known for its high degree of stereospecificity. When using alkenyl halides or alkenylstannanes, the stereochemistry of the double bond is typically retained in the final product, unless the reaction is subjected to harsh conditions. wikipedia.orglibretexts.org

Studies on chiral organostannanes have demonstrated that the transfer of a chiral group from tin to palladium generally proceeds with retention of configuration. nih.gov This implies that both the transmetalation and reductive elimination steps are stereoretentive. The transmetalation step is believed to occur through a cyclic, closed transition state which accounts for the observed retention of configuration. nih.gov The subsequent reductive elimination from the resulting palladium intermediate is also a stereoretentive process. nih.gov

This high fidelity in transferring stereochemical information makes the Stille reaction a valuable tool in asymmetric synthesis, as the configuration of the starting organostannane directly dictates the configuration of the product. However, factors such as the solvent can sometimes influence the configurational stability of the intermediates, potentially leading to a loss of enantiomeric excess in specific cases. nih.gov

Application in Synthesis of Complex Molecular Architectures

The reliability and functional group tolerance of the Stille reaction make this compound a valuable building block for constructing complex, multi-ring systems that are important in materials science and medicinal chemistry.

Polyheteroaryl Systems

Polyheteroaryl systems, which consist of multiple interconnected aromatic heterocyclic rings, are of great interest for their electronic and photophysical properties. The Stille reaction is a key method for creating sp²-sp² carbon-carbon bonds to link these rings. wiley-vch.de

Table 1: Examples of Stille Coupling for Polyheteroaryl Synthesis

| Organostannane | Halide Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Tributylstannyl thiophene | 3,5-dibromo-1-methyl-1H-1,2,4-triazole | PdCl₂(PPh₃)₂/CuI | Disubstituted 1,2,4-triazole (B32235) | mdpi.com |

| 2-(Tributylstannyl)pyridine | 6-Bromonicotinate | Not specified | 6,6'-Binicotinate | acs.org |

Imidazole-Thienopyridine Derivatives

The Stille cross-coupling reaction has proven effective in the large-scale synthesis of complex drug candidates. A notable example is the preparation of an imidazole-thienopyridine derivative, which involved coupling an iodothienopyridine with an organostannane. acs.orgresearchgate.net

In the synthesis of [2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine, several cross-coupling methods were evaluated. The Stille coupling of an iodothienopyridine intermediate with 5-(tributylstannyl)-1-methylimidazole was found to be one of the most effective methods, demonstrating its utility and scalability for producing complex, biologically active molecules. acs.orgresearchgate.net Another related synthesis used 2-(tributylstannyl)pyridine and an iodo-thienopyridine derivative in the presence of a palladium catalyst and a copper(I) iodide cocatalyst to form the desired coupled product. google.com

Table 2: Synthesis of an Imidazole-Thienopyridine Derivative via Stille Coupling

| Reactant 1 (Organostannane) | Reactant 2 (Halide) | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 5-(tributylstannyl)-1-methylimidazole | Iodothienopyridine intermediate | Palladium Catalyst | Imidazole-thienopyridine core | acs.orgresearchgate.net |

| 2-(tributylstannyl)pyridine | (2-bromo-thieno[3,2-b]pyridin-7-yl)-(1H-indol-5-yl)-amine | trans-benzyl(chloro)bis-(triphenylphosphine)palladium(II), CuI | 2-(pyridin-2-yl)-thieno[3,2-b]pyridin-7-yl]-(1H-indol-5-yl)-amine | google.com |

NNP-Type Pincer Ligands

The synthesis of NNP-type pincer ligands, which are tridentate ligands that bind a metal in a meridional fashion, often employs Stille cross-coupling reactions to construct the ligand scaffold. Research has detailed the synthesis of a rigid, phosphine-substituted, redox-active NNP-type pincer ligand through a multi-step process. nih.govfrontiersin.orgfigshare.comresearchgate.netkisti.re.kr A key step in this synthesis involves the Stille coupling of 2,8-dibromoquinoline (B1372101) with an organostannane. nih.govfrontiersin.orgfigshare.comresearchgate.netkisti.re.kr Specifically, the reaction utilizes 2-(tributylstannyl)pyridine to afford 8-bromo-2-(pyridin-2'-yl)quinoline, a precursor to the final pincer ligand. nih.gov While this highlights the utility of tributylstannylpyridines in pincer ligand synthesis, specific examples detailing the use of this compound for NNP-type pincer ligands are not extensively documented in the reviewed literature.

Benzothiadiazole Derivatives

Benzothiadiazole derivatives are important building blocks for organic electronic materials due to their electron-accepting properties. The Stille cross-coupling reaction is a key method for synthesizing star-shaped molecules containing benzothiadiazole cores. rsc.org These reactions typically involve the coupling of a halogenated benzothiadiazole with various organostannane derivatives. rsc.orgnih.govresearchgate.net

In the synthesis of donor-acceptor-donor (D-A-D) type molecules based on 2,1,3-benzothiadiazole, Stille coupling has been employed to introduce pyridyl groups. For instance, 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole has been reacted with 2-(tributylstannyl)pyridine in the presence of a palladium catalyst to yield the corresponding pyridyl-substituted benzothiadiazole derivative. mdpi.com Another study on the synthesis of quinoxaline (B1680401) derivatives, which can be derived from benzothiadiazole precursors, also utilizes Stille coupling with tributylstannyl reagents. mdpi.com While these examples demonstrate the principle of using tributylstannylpyridines to create complex heterocyclic systems, direct and detailed research findings on the Stille coupling of this compound with benzothiadiazole derivatives, including yields and specific reaction conditions, remain limited in the available literature.

Other Transition Metal-Catalyzed Coupling Reactions (excluding Suzuki-Miyaura)

Beyond the well-known Suzuki-Miyaura reaction, this compound can participate in other transition metal-catalyzed cross-coupling reactions, expanding its synthetic utility.

Copper-Mediated Cross-Coupling

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, often providing complementary reactivity to palladium-catalyzed methods. researchgate.netdntb.gov.ua These reactions can be used for the formation of carbon-carbon and carbon-heteroatom bonds. The use of organostannanes in copper-mediated cross-coupling reactions with organic iodides has been reported to proceed at or below room temperature. frontierspecialtychemicals.com While the broader field of copper-catalyzed reactions of organostannanes is well-established, specific and detailed examples of copper-mediated cross-coupling reactions involving this compound are not extensively covered in the reviewed scientific literature.

Rhodium-Catalyzed Reactions

Rhodium catalysts offer unique reactivity in cross-coupling reactions. scribd.comethernet.edu.et Rhodium-catalyzed reactions of organostannanes have been explored for various transformations, including asymmetric arylation of imines. frontierspecialtychemicals.com For example, the rhodium-catalyzed asymmetric arylation of imines with organostannanes provides a method for the synthesis of diarylmethylamines. frontierspecialtychemicals.com Additionally, rhodium catalysis is employed in the sequential addition/lactonization of organoboron derivatives to alkynoates, showcasing its utility in constructing complex lactones. researchgate.net However, specific research detailing rhodium-catalyzed reactions with this compound, including reaction schemes and yields, is not prominently featured in the surveyed literature.

Computational and Mechanistic Insights into 4 Tributylstannyl Pyridine Reactivity

Quantum Chemical Calculations on Pyridine-Tin Bonds

Quantum chemical calculations have proven to be a powerful tool for investigating the nature of the bond between the pyridine (B92270) ring and the tin atom in compounds like 4-(tributylstannyl)pyridine. These studies provide detailed information about the electronic structure, bond strength, and reactivity of the molecule.

The electronic properties of pyridine-anchored Schiff base molecules have also been examined using DFT and time-dependent DFT (TD-DFT) to assess their suitability for applications like dye-sensitized solar cells researchgate.net. While not directly focused on this compound, these studies on related pyridine derivatives underscore the utility of DFT in predicting and understanding the electronic behavior of such compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| Sn-N distance | ~2.37 Å | Indicates a hypercoordinate interaction, influencing the tin center's geometry. scholaris.ca |

| Geometry around Tin | Distorted trigonal bipyramidal | Affects the accessibility and reactivity of the tin-carbon bonds. scholaris.ca |

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analyses are computational tools that provide further details about the electronic distribution and bonding within a molecule. MESP maps are useful for visualizing the electron density and predicting sites of electrophilic and nucleophilic attack. For instance, in a study of N,N'-Bis(2-pyridyl)pyridine-2,6-dicarboxamide and its organotin derivatives, MESP and NBO studies were conducted to understand the different binding modes and properties of the complexes sdiarticle3.com.

NBO analysis provides a description of the localized bonds and lone pairs in a molecule, offering insights into orbital interactions and charge transfer. In a study of hydrazone-based materials, NBO analysis was used to investigate intramolecular bonding and charge transfer interactions nih.gov. Similarly, for hypercoordinating stannanes with C,N-donor ligands, including pyridyl stannanes, NBO energetic analyses were used to determine the relative stabilities of different conformers mdpi.com. These analyses can reveal the nature of the pyridine-tin bond, including its polarity and the extent of any double bond character.

The Wiberg Bond Index (WBI) is a measure of the bond order between two atoms, calculated from quantum mechanical data. It provides a quantitative estimate of the bond strength. WBI analysis has been used to estimate the relative bond strengths in organotin complexes containing amide functionality sdiarticle3.com. In the context of this compound, a WBI analysis of the C-Sn bond would provide a numerical value that reflects its strength and susceptibility to cleavage during a chemical reaction. For instance, in a study on the cleavage of C-F bonds, the Wiberg bond index was used to analyze the stationary points in the reaction pathway, providing insight into the changes in bonding during the reaction mdpi.com. Similarly, WBI calculations are performed alongside NBO analysis in various computational studies to provide a comprehensive picture of the bonding in molecules mdpi.com.

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, and energetic properties. acs.orgmdpi.comscholaris.caresearchgate.net | Understanding the fundamental electronic nature of the pyridine-tin bond. |

| Molecular Electrostatic Potential (MESP) | Electron density distribution and prediction of reactive sites. sdiarticle3.comnih.gov | Identifying regions of the molecule susceptible to electrophilic or nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Localized bonding picture, orbital interactions, and charge transfer. mdpi.comsdiarticle3.comnih.gov | Characterizing the polarity and nature of the pyridine-tin bond. |

| Wiberg Bond Index (WBI) | Quantitative measure of bond order and strength. sdiarticle3.commdpi.com | Estimating the strength of the C-Sn bond and its likelihood of cleavage in reactions. |

Elucidation of Reaction Mechanisms

Understanding the step-by-step process by which this compound participates in chemical transformations is crucial for optimizing reaction conditions and developing new synthetic methodologies. The Stille cross-coupling reaction is a primary application of this compound, and its mechanism has been extensively studied.

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. The generally accepted catalytic cycle for the Stille reaction involving a compound like this compound and an aryl halide (Ar-X) consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. wikipedia.orgwiley-vch.demdpi.com

Transmetalation: The organostannane, in this case, this compound, then reacts with the Pd(II) intermediate. The pyridyl group is transferred to the palladium center, and the tin halide is eliminated. This step forms a new Pd(II) complex, [Ar-Pd(II)-pyridyl]. wikipedia.orgcore.ac.uk The transmetalation step is often the rate-determining step in the cycle. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the [Ar-Pd(II)-pyridyl] complex, which yields the cross-coupled product (4-arylpyridine) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgmdpi.com

The efficiency of the Stille reaction can be influenced by various factors, including the nature of the ligands on the palladium catalyst, the solvent, and the presence of additives. For instance, bulky phosphine (B1218219) ligands can facilitate each step of the catalytic cycle wiley-vch.de.

Detailed mechanistic studies, often supported by computational methods, have sought to identify and characterize the intermediates and transition states involved in the Stille reaction. The transmetalation step, in particular, can proceed through different pathways, including associative mechanisms with either cyclic or open transition states. wikipedia.org

In the context of pyridylstannanes, the nitrogen atom of the pyridine ring can play a significant role in the reaction mechanism. The Lewis basicity of the nitrogen can influence the coordination to the palladium center and potentially affect the rates of the individual steps in the catalytic cycle. While direct computational studies on the intermediates and transition states for reactions of this compound are not extensively documented in readily available literature, studies on related systems provide valuable analogies. For example, research on the Stille coupling of other organostannanes has allowed for the observation and characterization of key palladium intermediates. nih.govuwindsor.ca The study of the configurational stability of chiral organopalladium complexes, which are intermediates in Stille reactions, provides indirect evidence for the nature of these transient species. nih.gov

Advanced Applications and Emerging Research Areas

Supramolecular Chemistry and Coordination Assemblies

In supramolecular chemistry, 4-(tributylstannyl)pyridine is primarily utilized as an intermediate in the synthesis of sophisticated ligands. These ligands are subsequently used to construct complex, self-assembled structures with specific geometries and properties. The tributylstannyl group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which allows for the precise formation of carbon-carbon bonds. cdnsciencepub.com This reaction is instrumental in linking the pyridine (B92270) moiety to other organic fragments to create larger, more elaborate ligand architectures.

The pyridine unit of this compound is a well-established coordinating group for a wide range of metal ions. wikipedia.org Pyridine is a weak pi-acceptor ligand and its nitrogen atom possesses a lone pair of electrons that can readily form coordinate bonds with transition metals. wikipedia.org By using this compound in Stille cross-coupling reactions, chemists can synthesize a variety of pyridine-containing ligands with tailored electronic and steric properties. These customized ligands can then be used to form stable complexes with metal ions, a fundamental process in the construction of supramolecular assemblies. wikipedia.orgresearchgate.net

| Metal Ion | Typical Coordination Geometry with Pyridine Ligands |

| Palladium(II) | Square Planar |

| Platinum(II) | Square Planar |

| Iron(II) | Octahedral |

| Ruthenium(II) | Octahedral |

| Copper(I) | Tetrahedral |

This table presents typical coordination geometries of various metal ions with pyridine-based ligands.

Supramolecular grids are highly ordered, two-dimensional arrays of metal ions and organic ligands that self-assemble in solution. rsc.orgrsc.org The formation of these structures is dictated by the specific coordination preferences of the metal ions and the geometry of the organic ligands. While this compound itself does not directly form these grids, it is a critical precursor for the synthesis of the necessary multitopic pyridine-based ligands. cdnsciencepub.com Through sequential Stille coupling reactions, multiple pyridine units can be incorporated into a single ligand, which can then coordinate with multiple metal centers to form a grid-like architecture. rsc.org The precise arrangement of metal ions within these grids can lead to unique electronic and magnetic properties.

The formation of supramolecular structures from individual molecular components is a spontaneous process known as self-assembly. This process is governed by a variety of non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking interactions. rsc.org In the context of ligands synthesized from this compound, the primary driving force for assembly is the coordination between the pyridine nitrogen atoms and metal ions. rsc.org The resulting complexes can then be further organized into larger assemblies through weaker, non-covalent forces, leading to the formation of well-defined supramolecular architectures. rsc.org

A significant application of stannylated pyridines, including analogs of this compound, is in the synthesis of oligo-tridentate ligands. cdnsciencepub.com These are molecules that contain multiple three-toothed binding sites. A notable example is the synthesis of oligo-tridentate ligands based on alternating pyridine and pyrimidine (B1678525) units. cdnsciencepub.com In this process, a related compound, 6-tributylstannyl-2,2'-bipyridine, is coupled with a dichloropyrimidine using a Stille reaction. cdnsciencepub.com This methodology can be conceptually extended to this compound to create different ligand topologies. These oligo-tridentate ligands are designed to coordinate multiple metal ions in a linear or helical fashion, creating organized arrays of metal centers with potential applications in molecular electronics and catalysis. cdnsciencepub.com

Table of Synthesized Oligo-Tridentate Ligand Precursors

| Stannylated Precursor | Coupling Partner | Resulting Ligand Type |

|---|---|---|

| 6-tributylstannyl-2,2'-bipyridine | 4,6-dichloropyrimidine | Bis-tridentate (alternating pyridine-pyrimidine) |

This table illustrates examples of how stannylated pyridines are used to synthesize precursors for oligo-tridentate ligands.

Materials Science Applications

In materials science, the focus is on creating new materials with novel properties and functionalities. Organotin compounds, in general, have found applications as catalysts and stabilizers. nih.gov

Organotin(IV) compounds are known to act as catalysts in various organic reactions, such as the synthesis of polyurethanes and benzimidazoles. nih.govrsc.org The catalytic activity of these compounds is often attributed to the Lewis acidity of the tin center. While there is extensive research on the catalytic applications of various organotin compounds, the specific use of this compound in the direct development of organotin-based catalysts is not widely documented in the reviewed literature. rsc.orgpreprints.org However, its derivatives, created through reactions of the tributylstannyl group, could potentially be designed to have catalytic activity. The pyridine moiety could serve to anchor the tin center to a support or to modulate its electronic properties, suggesting a potential, though currently underexplored, avenue for the development of new catalytic materials.

Precursors for Polymeric Materials and Organic Electronics

The pyridine nucleus is a fundamental component in many functional organic materials due to its electron-deficient nature and coordinating capabilities. This compound provides a direct route to incorporate this moiety into polymer backbones or as pendant groups, thereby tuning the electronic and optical properties of the resulting materials.

In the field of organic electronics, materials featuring pyridine units are explored for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. google.com The incorporation of the pyridine ring can enhance electron transport properties, which is a critical factor for the performance of these devices. google.com Stille cross-coupling reactions utilizing this compound allow for the synthesis of well-defined conjugated polymers and small molecules where the pyridine unit is strategically placed within the π-conjugated system. For instance, it can be used to synthesize donor-acceptor-donor (D-A-D) type molecules, which are of interest for applications as luminophores in OLEDs. researchgate.net

Furthermore, polymers such as poly(4-vinylpyridine) (PVP) exhibit interesting properties for material science applications, including the development of sensors, anti-corrosive coatings, and dye-sensitized solar cells. mdpi.com While not directly synthesized from this compound, the functional properties of these polymers underscore the value of the pyridin-4-yl group that this compound can introduce into other polymer systems through post-polymerization modification or by creating pyridine-containing monomers. Quaternization of the pyridine nitrogen in these polymers can lead to materials with increased conductivity and non-linear optical activity. mdpi.com

| Application Area | Role of Pyridine Moiety | Synthesis Method | Potential Compound Class |

| Organic Electronics | Enhances electron transport | Stille Coupling | Conjugated Polymers, D-A-D Dyes |

| Functional Polymers | Provides coordination sites, pH sensitivity | Monomer Synthesis | Pyridine-containing copolymers |

| Light-Emitting Diodes | Acts as luminescent layer | Stille Coupling | Organic Semiconductor Materials |

Nanomaterials (general consideration without specific properties)

The synthesis of advanced nanomaterials often relies on precursor molecules that can self-assemble or be directed into specific structures. This compound can be used to synthesize ligands for block copolymers (BCPs), which serve as precursors for nanostructured materials. For example, a related isomer, 2-(tributylstannyl)pyridine (B98309), has been used in the synthesis of bimetallic block copolymers. polyu.edu.hk These polymers, containing metal-coordinating pyridine blocks, can self-assemble into nanoscopic domains. polyu.edu.hk

Subsequent pyrolysis of these structured BCPs can yield well-defined ferromagnetic nanoparticles, such as FePt, embedded within a carbon matrix. polyu.edu.hk The use of a phase-separated BCP precursor is crucial for controlling the nanoparticle size and achieving a stoichiometric ratio of the metals. polyu.edu.hk This general strategy, utilizing the coordinating ability of the pyridine ring introduced via a tributylstannyl precursor, represents a powerful method for the bottom-up fabrication of functional nanomaterials. Similarly, the pyridine moiety is used for the exohedral functionalization of carbon nanotubes, creating tailored N-decorated nanomaterials for various applications. mdpi.com

Catalysis Beyond Cross-Coupling

While this compound is primarily known for its role in Stille cross-coupling, the pyridine moiety it introduces is a cornerstone of ligand design for a variety of other catalytic transformations.

In polymer chemistry, catalysts are critical for controlling the structure and properties of the resulting materials. mdpi.com Pyridine-containing ligands have been instrumental in the development of late-transition metal catalysts for olefin polymerization. For instance, pyridylamido-hafnium complexes and 2-(arylimino)pyridine-nickel catalysts have shown excellent performance in producing polyethylene (B3416737) and polypropylene (B1209903) with specific characteristics. mdpi.comresearchgate.net The electronic properties of the pyridine ring and the steric environment around the metal center can be fine-tuned to control polymer molecular weight and tacticity. researchgate.net this compound serves as a key reagent to synthesize these complex pyridyl-based ligands, enabling the construction of sophisticated catalysts for producing high-performance plastics. mdpi.com

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. wikipedia.org The reaction is typically catalyzed by transition metal complexes. wikipedia.org The design of effective catalysts often involves ligands that can stabilize the metal center and modulate its reactivity. Pyridine-based ligands, such as phosphino-iminopyridine (PNN) and iminopyridine-oxazoline ligands, have been successfully employed in iron and cobalt-catalyzed hydrosilylation of alkenes and ketones. nih.govnih.gov These ligands offer a modular structure that can be readily modified. This compound is an ideal building block for creating a diverse library of such ligands, allowing for the systematic optimization of catalysts for regio- and enantioselective hydrosilylation reactions. nih.gov

| Catalytic Process | Catalyst Type | Ligand Class Containing Pyridine | Role of this compound |

| Olefin Polymerization | Hafnium-based, Nickel-based | Pyridylamido, 2-(Arylimino)pyridine | Synthesis of ligand precursors |

| Hydrosilylation | Iron-based, Cobalt-based | Iminopyridine-oxazoline, Phosphino-iminopyridine | Synthesis of ligand precursors |

The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a major goal in sustainable chemistry. This process requires efficient and selective electrocatalysts. Polypyridyl complexes of metals like rhenium and ruthenium have been identified as promising catalysts for CO2 reduction. nih.govnih.gov The pyridine ligands play a crucial role in the catalytic cycle, facilitating the binding and activation of CO2. nih.gov Furthermore, modifying electrode surfaces with pyridine derivatives, such as poly(4-vinylpyridine), can also enhance the CO2 reduction reaction (CO2RR). rsc.org this compound can be used to synthesize these molecular catalysts or to create novel pyridine-functionalized materials for coating electrodes, thereby contributing to the development of next-generation CO2 reduction technologies. mdpi.com The interaction between the pyridine nitrogen and CO2 is believed to lower the energy barrier for the initial electron transfer step in the reduction process. mdpi.com

Pharmaceutical and Fine Chemical Synthesis Intermediates

The pyridine ring is a common scaffold in many biologically active molecules and pharmaceuticals. This compound is a key intermediate that enables the efficient construction of complex pyridine-containing compounds. fishersci.com Its ability to undergo Stille coupling under mild conditions makes it compatible with a wide range of functional groups found in pharmaceutical synthesis. researchgate.net

This reagent has been employed in the synthesis of precursors for positron emission tomography (PET) imaging agents. For example, a related compound, 3-(tributylstannyl)pyridin-4-amine, was used in a palladium- and copper-co-mediated Stille cross-coupling to efficiently synthesize a radiolabeled tracer for imaging potassium channels in the central nervous system. researchgate.net This demonstrates the value of tributylstannyl pyridines in creating complex molecules for medical diagnostics. Similarly, other isomers like 2-(tributylstannyl)pyridine are used to synthesize ligands such as 2-pyridin-2-yl-quinoline for incorporation into metal complexes with potential catalytic or medicinal applications. acs.org The versatility of this class of reagents makes them indispensable tools in the synthesis of novel drug candidates and specialized fine chemicals. google.comaurorium.com

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific analytical and spectroscopic data required to fulfill the detailed outline have not yielded sufficient information.

The user's request demands a thorough and scientifically accurate article based on detailed research findings, including data tables for various analytical techniques, focusing solely on this compound. The current body of accessible scientific literature does not appear to contain the specific experimental data needed to populate the requested sections and subsections.

Specifically, the following information proved unavailable:

Analytical and Spectroscopic Characterization in Research Contexts Excluding Basic Identification Data

Mass Spectrometry:

Information detailing the specific fragmentation patterns of 4-(Tributylstannyl)pyridine upon ionization is not available. This prevents a detailed analysis of its molecular weight and structural components via mass spectrometry.

X-ray Crystallography:

No published crystal structure for this compound was identified. Therefore, a discussion of its solid-state structure, bond angles, and lengths cannot be provided.

Electrochemical Studies:

Specific studies detailing the redox behavior, such as cyclic voltammetry data and reduction/oxidation potentials, for this compound were not found.

Without these fundamental data points, it is not possible to generate an article that meets the required standards of detail, accuracy, and strict adherence to the provided outline. The generation of content would risk being generic, speculative, or based on incorrect isomers, which would violate the core instructions of the request.

Cyclic Voltammetry (CV) for Reduction Potentials

Cyclic voltammetry is a key electrochemical technique used to probe the reduction and oxidation processes of chemical species. For pyridine (B92270) and its derivatives, CV provides valuable information about their electron-accepting capabilities. The reduction of the pyridine nucleus is influenced by the nature of its substituents.

The tributylstannyl group at the 4-position of the pyridine ring is an electron-donating group. This electronic effect would be expected to make the reduction of the pyridine ring more difficult compared to unsubstituted pyridine. Therefore, it is anticipated that the reduction potential of this compound would be more negative than that of pyridine itself. The precise value would depend on experimental conditions such as the solvent, electrolyte, and electrode material used.

Below is a hypothetical interactive data table illustrating how the reduction potential of a 4-substituted pyridine might vary with the electronic nature of the substituent. The values for well-known groups are provided for context, and a predicted range for the tributylstannyl group is included based on its electron-donating character.

| Substituent at 4-position | Hammett Constant (σp) | Expected Reduction Potential vs. SCE (V) |

| -NO₂ | 0.78 | Less Negative |

| -CN | 0.66 | Less Negative |

| -H | 0.00 | ~ -2.5 V (for pyridine in aprotic solvent) |

| -CH₃ | -0.17 | More Negative |

| -Sn(Bu)₃ | (Electron-donating) | Predicted to be more negative than pyridine |

Note: The exact reduction potential for this compound requires experimental determination.

Correlation with Computational Predictions

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the electrochemical properties of molecules like this compound rsc.orgresearchgate.netmdpi.com. Density Functional Theory (DFT) is a particularly useful method for calculating molecular orbital energies, which can be correlated with experimental reduction potentials.

For many organic molecules, a linear relationship exists between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential nih.gov. A lower LUMO energy corresponds to a greater ease of accepting an electron, and thus a less negative reduction potential. DFT calculations can determine the LUMO energy of this compound, allowing for an estimation of its reduction potential by comparing it to a series of related compounds for which both experimental and computational data are available.

Modern approaches also utilize machine learning models to predict redox potentials based on a range of molecular descriptors, which can enhance the accuracy of predictions for diverse sets of compounds.

The following table illustrates the type of data that would be used to establish a correlation between computational predictions and experimental values for a series of pyridine derivatives.

| Compound | Experimental E_red (V vs. Fc/Fc⁺) | Calculated LUMO Energy (eV) |

| Pyridine Derivative 1 | -2.10 | -0.5 |

| Pyridine Derivative 2 | -2.35 | -0.8 |

| Pyridine Derivative 3 | -1.95 | -0.3 |

| This compound | Predicted | Calculated Value |

By performing a DFT calculation on this compound to obtain its LUMO energy, its reduction potential could be estimated from a linear fit of the data for the known derivatives.

UV-Vis and CD Spectroscopy for Electronic Transitions and Chirality

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For pyridine and its derivatives, two main types of transitions are observed: π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. These are typically high-energy transitions and result in strong absorptions in the UV region. The n → π* transition involves the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital. This transition is lower in energy and results in a weaker absorption at a longer wavelength libretexts.org.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the pyridine ring, with some modifications due to the tributylstannyl substituent. The electron-donating nature of the stannyl (B1234572) group may cause a slight shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. Studies on related tin-porphyrin complexes, which also feature pyridyl groups coordinated to a tin center, have utilized TDDFT (Time-Dependent Density Functional Theory) to analyze their electronic spectra and the nature of the orbitals involved in the electronic transitions nih.govresearchgate.net.

The expected electronic transitions for this compound are summarized in the table below.

| Transition | Description | Expected Wavelength Region |

| π → π | Excitation of a π electron in the pyridine ring to a π orbital. | Shorter wavelength UV region |

| n → π | Excitation of a non-bonding electron from the nitrogen lone pair to a π orbital. | Longer wavelength UV region |

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules bath.ac.ukrsc.org. A molecule will only be CD active if it is chiral.

In the case of this compound, the tin atom is bonded to three identical butyl groups and one pyridyl group. Assuming the butyl groups are conformationally flexible and equivalent on average, the tin atom is not a stereocenter, and the molecule as a whole is achiral. Therefore, this compound is not expected to exhibit a CD spectrum.

For an organotin compound to be chiral at the tin center, it would need to be bonded to four different substituents. If, for example, the butyl groups were replaced with three different alkyl or aryl groups, the resulting stannane (B1208499) would be chiral and would be expected to show a CD spectrum. The Cotton effects observed in such a hypothetical chiral analogue would provide information about its absolute configuration and conformation in solution. The development of stereodynamic probes, which can interact with chiral substrates to produce a distinct CD output, is an active area of research for chirality sensing rsc.orgnih.gov.

Future Research Directions and Challenges

Sustainable Synthesis of Organotin Reagents

The synthesis of organotin reagents, including 4-(tributylstannyl)pyridine, traditionally relies on methods that can be resource-intensive and generate hazardous waste. A key area of future research is the development of more sustainable and environmentally friendly synthetic routes. This involves exploring alternative tin sources, designing greener reaction conditions, and minimizing waste generation.

Key research focuses in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of organotin compounds.

Catalytic Methods: Developing catalytic approaches that reduce the need for stoichiometric reagents and enable reactions to proceed under milder conditions. researchgate.net

Alternative Solvents: Exploring the use of safer, more environmentally benign solvents to replace traditional volatile organic compounds.

Development of New Catalytic Systems for Stannylation and Coupling Reactions

The Stille cross-coupling reaction is a cornerstone of the application of this compound. organicreactions.orgwikipedia.org Future research is directed towards the development of more active, selective, and robust catalytic systems for both the synthesis of pyridylstannanes (stannylation) and their subsequent coupling reactions.

Current research is exploring several avenues to improve these catalytic systems:

Novel Ligand Design: The synthesis of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) to enhance the efficiency and selectivity of palladium-catalyzed reactions.

Alternative Metal Catalysts: Investigating the use of more abundant and less toxic metals, such as nickel and copper, as alternatives to palladium in cross-coupling reactions. nih.gov

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel reaction pathways and improve reaction efficiency under mild conditions. nih.gov

Tin-Catalytic Stille Reactions: A significant goal is to develop Stille couplings that are catalytic in tin, which would dramatically reduce the amount of tin waste generated. msu.edu

| Catalyst System | Focus Area | Potential Advantages |

| Palladium-based | New ligand development | Improved yields, selectivity, and functional group tolerance |

| Nickel-based | Cost-effective alternative | Lower cost, unique reactivity |

| Copper-based | Synergistic effects with palladium | Enhanced reaction rates and yields |

| Photoredox | Mild reaction conditions | Access to novel reaction pathways, increased energy efficiency |

Exploration of Novel Reactivity Modes for this compound

Beyond its traditional role in Stille coupling reactions, researchers are exploring new ways to harness the reactivity of this compound. This includes investigating its participation in different types of chemical transformations and its use as a precursor for other functionalized pyridine (B92270) derivatives.

Emerging areas of research include:

C-H Functionalization: Developing methods for the direct functionalization of the pyridine ring, which would provide more efficient routes to complex molecules. nih.gov

Dearomatization Reactions: Exploring the use of this compound in reactions that disrupt the aromaticity of the pyridine ring to create three-dimensional molecular scaffolds. mdpi.com

Transmetalation to Other Metals: Investigating the transfer of the pyridyl group from tin to other metals to access a wider range of reactive intermediates.

Advanced Materials and Supramolecular Assemblies Based on this compound

The pyridine moiety is a valuable building block for the construction of advanced materials and supramolecular assemblies due to its coordinating ability and electronic properties. This compound serves as a key intermediate for incorporating the 4-pyridyl unit into larger, more complex structures.

Future research in this domain is focused on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using 4-pyridyl-containing ligands derived from this compound to construct porous materials with applications in gas storage, separation, and catalysis.

Supramolecular Cages and Assemblies: Designing self-assembled, discrete molecular architectures with well-defined shapes and cavities for applications in molecular recognition and encapsulation. scilit.com

Conjugated Polymers: Incorporating the 4-pyridyl unit into the backbone of conjugated polymers to tune their electronic and optical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

| Material Type | Potential Application | Role of 4-Pyridyl Unit |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Ligand for metal coordination |

| Supramolecular Assemblies | Molecular recognition, drug delivery | Building block for self-assembly |

| Conjugated Polymers | Organic electronics | Electronic property modulation |

Mechanistic Studies with Enhanced Precision and Predictive Power

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods. Future research will leverage advanced analytical techniques and computational modeling to elucidate complex reaction pathways.

Key areas for mechanistic investigation include:

In-situ Spectroscopy: Using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to monitor reactions in real-time and identify reactive intermediates.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various reaction parameters.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state geometries, and understand the role of catalysts and ligands. researchgate.net

A more precise mechanistic understanding will enable the development of predictive models for reaction outcomes, accelerating the discovery of new reactions and the optimization of existing processes.

Addressing Environmental and Toxicity Considerations

A significant challenge for the continued use of this compound and other organotin compounds is their inherent toxicity and environmental persistence. chromatographyonline.comresearchgate.netnih.gov Tributyltin (TBT) compounds are known to be potent endocrine disruptors and are toxic to aquatic life. researchgate.netftloscience.com

Future research must prioritize addressing these concerns by:

Developing less toxic alternatives: Investigating organometallic reagents based on more benign elements.

Designing efficient removal strategies: Creating effective methods for the removal of tin residues from reaction mixtures and waste streams.

Studying degradation pathways: Understanding the environmental fate of organotin compounds to develop strategies for their remediation. tandfonline.comnih.gov

A brief mention of research focus in this area is crucial for the responsible development and application of organotin chemistry.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 4-(tributylstannyl)pyridine for Stille coupling applications?

- Methodological Answer : The Stille coupling reaction typically employs tributylstannyl derivatives as nucleophiles. For this compound, synthesis often starts with halogenated pyridine precursors (e.g., 4-bromopyridine). A Pd-catalyzed coupling with hexabutylditin (Bu₃Sn-SnBu₃) under inert conditions (e.g., N₂ atmosphere) is effective. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ for enhanced stability .

- Solvent optimization : Use anhydrous THF or DMF to prevent side reactions.

- Purification : Column chromatography with hexane/EtOAC gradients (0–10%) isolates the product .

- Validation : Monitor reaction progress via TLC and confirm purity using ¹H/¹³C NMR, noting characteristic Sn-C coupling signals (δ 0.8–1.6 ppm for butyl groups) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Organotin compounds are toxic and require stringent precautions:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under N₂, away from oxidizers and moisture .

- Emergency response : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Identify butyltin signals (e.g., ¹H NMR: δ 0.8–1.6 ppm; ¹¹⁹Sn NMR: δ −100 to −200 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 382.17) and isotopic patterns for Sn (natural abundance: 8.6% ¹²⁰Sn) .

- Elemental analysis : Validate C, H, N, and Sn content (±0.4% theoretical) .

Advanced Questions

Q. How do substituents on the pyridine ring influence the reactivity of tributylstannyl derivatives in cross-coupling reactions?

- Methodological Answer : Substituents alter electronic and steric properties:

- Electron-withdrawing groups (EWGs) : Increase electrophilicity at the Sn center, accelerating transmetallation but risking protodestannylation. Example: 3-Fluoro-4-(tributylstannyl)pyridine shows faster coupling than unsubstituted analogs .

- Steric hindrance : Bulky groups (e.g., 2-methyl) reduce coupling efficiency due to hindered Pd coordination. Use bulky ligands (e.g., P(t-Bu)₃) to mitigate this .

Q. What strategies resolve contradictions in reported yields for Stille couplings using this compound?

- Methodological Answer : Discrepancies often arise from:

- Oxygen sensitivity : Trace O₂ oxidizes Pd⁰ to inactive PdO. Replicate high-yield protocols using rigorously degassed solvents and Schlenk techniques .

- Catalyst poisoning : Thiophilic impurities (e.g., S-containing solvents) deactivate Pd. Pre-purify starting materials via silica gel filtration .

- Data normalization : Report yields relative to internal standards (e.g., mesitylene) to account for volatilization losses .

Q. How can this compound be functionalized post-coupling for complex molecule synthesis?

- Methodological Answer : Post-Stille modifications include:

- Nitration : Treat with HNO₃/H₂SO₄ to introduce nitro groups at the pyridine 3-position, enabling downstream reduction to amines .

- Cross-metathesis : Use Grubbs catalysts to install vinyl groups (e.g., from ethylene derivatives) for conjugated systems .

- Protection/deprotection : Silyl ethers (e.g., TBS) protect hydroxyl groups during multi-step syntheses .

- Case study : Bipyraloxifene synthesis leverages Stille coupling followed by nucleophilic aromatic substitution (NAS) to attach a raloxifene moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.